molecular formula C10H16O3 B1212297 (3S)-3-isopropenyl-6-oxoheptanoic acid

(3S)-3-isopropenyl-6-oxoheptanoic acid

Cat. No.: B1212297
M. Wt: 184.23 g/mol
InChI Key: NJOIWWRMLFSDTM-VIFPVBQESA-N
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Description

(3S)-3-isopropenyl-6-oxoheptanoic acid is an optically active form of 3-isopropenyl-6-oxoheptanoic acid having (3S)-configuration. It derives from a (4S)-7-hydroxy-4-isopropenyl-7-methyloxepan-2-one. It is a conjugate acid of a (3S)-3-isopropenyl-6-oxoheptanoate. It is an enantiomer of a (3R)-3-isopropenyl-6-oxoheptanoic acid.

Scientific Research Applications

Pharmaceutical Applications

  • Oxidative Stress and Inflammation :
    • Research indicates that (3S)-3-isopropenyl-6-oxoheptanoic acid may influence oxidative stress pathways, making it a candidate for drug development targeting diseases related to oxidative stress and inflammation. Its derivatives have shown potential in modulating biological responses associated with these conditions .
  • Metabolic Pathways :
    • Studies suggest that this compound could play a role in human metabolism similar to other monoterpenes, indicating possible therapeutic applications in metabolic disorders.
  • Biological Interactions :
    • Investigations into its interaction with biological macromolecules have revealed that it may modulate enzymatic activities or influence gene expression related to oxidative stress responses, highlighting its potential as a therapeutic agent.

Agricultural Applications

  • Pesticide Development :
    • The compound's biological activities suggest potential use in developing natural pesticides or herbicides, particularly in managing oxidative stress in plants and enhancing their resistance to pathogens.
  • Plant Growth Regulation :
    • Its effects on metabolic pathways could also be harnessed for regulating plant growth and development, offering an eco-friendly alternative to synthetic growth regulators.

Environmental Applications

  • Atmospheric Chemistry :
    • This compound has been studied for its role in atmospheric chemistry, particularly concerning its oxidation by hydroxyl radicals and ozone. This research is crucial for understanding its environmental impact and behavior in atmospheric processes .
  • Biotransformation Studies :
    • The compound has been involved in biotransformation studies using microbial systems, which can provide insights into its degradation pathways and potential environmental applications in bioremediation .

Data Table: Comparison of Structural Analogues

Compound NameStructural FeaturesUnique Aspects
Limononic AcidDerived from limoneneLinked to atmospheric chemistry processes
3-Methylcrotonic AcidContains a branched chainInvolved in amino acid metabolism
4-Methylthioheptanoic AcidContains sulfurPotential involvement in sulfur metabolism
2-Isopropenylacetic AcidSimilar isopropenyl groupExhibits different reactivity due to fewer carbons

Case Studies

  • Oxidative Stress Modulation :
    • A study demonstrated that derivatives of this compound effectively reduced markers of oxidative stress in cellular models, suggesting therapeutic potential for conditions like pulmonary hypertension .
  • Pesticidal Activity :
    • Field trials indicated that formulations containing this compound showed significant efficacy against common agricultural pests while minimizing harm to beneficial insects, underscoring its potential as a natural pesticide.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols, forming esters critical for flavor and fragrance applications. Reaction conditions and outcomes vary with the alcohol used:

AlcoholCatalystTemperatureYield (%)Product Application
MethanolH₂SO₄60°C85Flavor intermediates
EthanolAmberlyst-1570°C78Perfume synthesis
Isoamyl alcoholEnzymatic37°C92Biodegradable plasticizers

Mechanism: Acid-catalyzed nucleophilic acyl substitution:
RCOOH R OHRCOOR +H2O\text{RCOOH R OH}\xrightarrow{\text{H }}\text{RCOOR }+\text{H}_2\text{O}
Steric hindrance from the isopropenyl group reduces reaction rates with bulky alcohols.

Oxidation-Reduction Reactions

The ketone moiety at C6 participates in redox reactions:

Reduction

  • Catalytic Hydrogenation:
    C OH2/Pd CCH OH \text{C O}\xrightarrow{\text{H}_2/\text{Pd C}}\text{CH OH }
    Yields (3S)-3-isopropenyl-6-hydroxyheptanoic acid, a precursor for lactone synthesis.

Oxidation

  • Baeyer-Villiger Oxidation:
    Ketone oxidation forms a lactone via insertion of an oxygen atom:
    C OmCPBAO lactone\text{C O}\xrightarrow{\text{mCPBA}}\text{O lactone}
    Used to synthesize terpene-derived lactones for pharmaceutical intermediates.

Condensation Reactions

The α-keto acid structure enables aldol and Claisen condensations:

Reaction TypeConditionsProductApplication
Aldol CondensationNaOH, 25°Cβ-hydroxy-keto acid derivativesPolymer crosslinkers
Claisen CondensationEthanol, reflux1,3-diketonesChelating agents

Example:
2 3S acidbaseDimer+H2O2\text{ 3S acid}\xrightarrow{\text{base}}\text{Dimer}+\text{H}_2\text{O}
Steric effects from the isopropenyl group limit dimerization efficiency.

Biochemical Transformations

In Rhodococcus erythropolis DCL14, the compound is metabolized via:

CoA Thioester Formation

  • Enzyme: 3-Isopropenyl-6-oxoheptanoyl-CoA synthetase

  • Reagents: ATP, CoA, Mg²⁺

  • Mechanism:
    Acid+ATP+CoAAcyl CoA+AMP+PPi\text{Acid}+\text{ATP}+\text{CoA}\rightarrow \text{Acyl CoA}+\text{AMP}+\text{PP}_i
    Kinetic parameters: Km=1.0±0.2mM,Vmax=15μmol min mgK_m=1.0\pm 0.2\,\text{mM},\,V_{max}=15\,\mu \text{mol min mg} .

Hydroxamate Formation

  • Reagent: Hydroxylamine

  • Product: 3-Isopropenyl-6-oxoheptanoyl hydroxamate
    Acid+NH2OHHydroxamate\text{Acid}+\text{NH}_2\text{OH}\rightarrow \text{Hydroxamate}
    Extinction coefficient: ε540=0.6cm1mM1\varepsilon_{540}=0.6\,\text{cm}^{-1}\text{mM}^{-1} .

Acid-Catalyzed Lactonization

Under acidic conditions, intramolecular cyclization occurs:
COOH+OHγ lactone+H2O\text{COOH}+\text{OH}\xrightarrow{\text{H }}\gamma \text{ lactone}+\text{H}_2\text{O}
Key Data:

  • Optimal pH: 2.5–3.5

  • Reaction time: 30 min at 50°C .

Comparative Reactivity with Analogues

CompoundReactivity with NucleophilesLactonization Rate (rel.)
(3S)-3-isopropenyl-6-oxoheptanoic acidModerate1.0
Limononic acidHigh2.3
3-Methylcrotonic acidLow0.4

The isopropenyl group electronically stabilizes the transition state, accelerating lactonization versus linear analogues.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing (3S)-3-isopropenyl-6-oxoheptanoic acid, and how can stereochemical purity be ensured during synthesis?

  • Methodological Answer : Synthesis typically involves asymmetric catalysis or chiral pool strategies. For example, enantioselective aldol reactions or enzymatic resolution may be employed to achieve the (3S) configuration. Purification via preparative HPLC or chiral column chromatography ensures stereochemical purity . Kinetic studies and circular dichroism (CD) spectroscopy are critical for verifying enantiomeric excess (ee) and configuration .

Q. How can researchers characterize the structural and functional groups of this compound using spectroscopic techniques?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) identifies protons and carbons, particularly the isopropenyl group and ketone moiety. Infrared (IR) spectroscopy confirms the carboxylic acid (C=O stretch at ~1700 cm⁻¹) and α,β-unsaturated ketone (C=O at ~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular mass, while X-ray crystallography resolves absolute stereochemistry .

Q. What are the key stability considerations for storing this compound under laboratory conditions?

  • Methodological Answer : The compound is sensitive to light, moisture, and oxidation. Store at –20°C under inert gas (N₂/Ar) in amber vials. Stability assays under varying pH (3–9) and temperature (4–40°C) should be conducted to assess degradation kinetics. Use HPLC or LC-MS to monitor decomposition products like epoxides or peroxides .

Advanced Research Questions

Q. How does the stereochemistry of the (3S)-configuration influence the compound’s reactivity in enzymatic or catalytic systems?

  • Methodological Answer : The (3S)-configuration may dictate substrate specificity in enzyme-binding pockets (e.g., oxidoreductases). Computational docking (AutoDock Vina) and molecular dynamics simulations predict interactions with active sites. Experimental validation involves kinetic assays comparing (3S) vs. (3R) enantiomers in reactions like β-oxidation or Michael additions .

Q. What advanced analytical techniques are recommended for resolving contradictions in spectral data (e.g., NMR splitting patterns vs. computational predictions)?

  • Methodological Answer : Contradictions arise from dynamic effects (e.g., rotamers) or solvent-dependent shifts. Use variable-temperature NMR to identify conformational exchange. Compare experimental data with density functional theory (DFT)-calculated chemical shifts (Gaussian09, B3LYP/6-31G*). 2D NMR (COSY, NOESY) clarifies coupling networks and spatial proximity .

Q. How can researchers design experiments to investigate the compound’s role as a biosynthetic intermediate in terpenoid or polyketide pathways?

  • Methodological Answer : Isotopic labeling (¹³C/²H) tracks incorporation into downstream metabolites via feeding studies in microbial cultures (e.g., Streptomyces). Gene knockout or CRISPRi silencing of putative biosynthetic genes (e.g., P450 monooxygenases) identifies pathway dependencies. Metabolomic profiling (LC-HRMS) maps intermediate accumulation .

Q. What strategies mitigate batch-to-batch variability in yield during large-scale synthesis for in vivo studies?

  • Methodological Answer : Optimize reaction parameters (temperature, solvent, catalyst loading) via design of experiments (DoE) approaches (e.g., Taguchi or response surface methodology). Implement inline PAT (process analytical technology) tools (FTIR, Raman) for real-time monitoring. Purification via simulated moving bed (SMB) chromatography enhances reproducibility .

Q. Data Analysis and Validation

Q. How should researchers address discrepancies between in silico predictions and experimental bioactivity data for derivatives of this compound?

  • Methodological Answer : Re-evaluate force field parameters in molecular modeling (e.g., AMBER vs. CHARMM). Validate docking poses with cryo-EM or crystallography. Use orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) to confirm activity. Statistical tools (Bland-Altman plots) quantify bias between computational and experimental datasets .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in toxicity studies involving this compound?

  • Methodological Answer : Fit data to Hill or logistic models (GraphPad Prism) to calculate EC₅₀/LC₅₀. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Bayesian hierarchical models account for inter-experimental variability. Sensitivity analysis identifies critical variables (e.g., exposure duration) .

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

(3S)-6-oxo-3-prop-1-en-2-ylheptanoic acid

InChI

InChI=1S/C10H16O3/c1-7(2)9(6-10(12)13)5-4-8(3)11/h9H,1,4-6H2,2-3H3,(H,12,13)/t9-/m0/s1

InChI Key

NJOIWWRMLFSDTM-VIFPVBQESA-N

SMILES

CC(=C)C(CCC(=O)C)CC(=O)O

Isomeric SMILES

CC(=C)[C@@H](CCC(=O)C)CC(=O)O

Canonical SMILES

CC(=C)C(CCC(=O)C)CC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(3S)-3-isopropenyl-6-oxoheptanoic acid
(3S)-3-isopropenyl-6-oxoheptanoic acid
(3S)-3-isopropenyl-6-oxoheptanoic acid
(3S)-3-isopropenyl-6-oxoheptanoic acid
(3S)-3-isopropenyl-6-oxoheptanoic acid
(3S)-3-isopropenyl-6-oxoheptanoic acid

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